molecular formula C10H14O2 B12811094 6-Hydroxycarvone CAS No. 51200-86-3

6-Hydroxycarvone

Cat. No.: B12811094
CAS No.: 51200-86-3
M. Wt: 166.22 g/mol
InChI Key: XPEAPCMHDFIXFL-UHFFFAOYSA-N
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Description

6-Hydroxycarvone is a monoterpene ketone derivative of carvone, a naturally occurring compound found in essential oils of various plants such as spearmint and caraway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxycarvone can be achieved through several methods. One common approach involves the hydroxylation of carvone. For instance, the hydroxylation of R-(−)-carvone and 7,8-epoxycarvone can be performed using lead tetraacetate, which results in the formation of 6-hydroxy derivatives . Another method involves the use of limonene-6-hydroxylase, an enzyme that catalyzes the hydroxylation of limonene to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of carvone derivatives followed by selective hydroxylation. The process may include the use of various catalysts and reagents to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxycarvone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative decyclization of this compound derivatives using lead tetraacetate results in ring cleavage . Additionally, the compound can participate in epoxidation reactions, where it reacts with m-chloroperbenzoic acid to form epoxides .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxycarvone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives with potential bioactive properties. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound and its derivatives have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown potential in modulating biological pathways and inhibiting the growth of certain microorganisms .

Medicine: In medicine, this compound derivatives are being investigated for their potential therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of various consumer products .

Mechanism of Action

The mechanism of action of 6-Hydroxycarvone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production and the modulation of pro-inflammatory cytokines . The compound’s ability to interact with enzymes and receptors in biological systems underlies its diverse biological activities.

Comparison with Similar Compounds

6-Hydroxycarvone can be compared with other similar compounds such as carvone, carvotanacetone, and 3β-hydroxycarvone.

Carvone: Unlike this compound, carvone lacks the hydroxyl group at the sixth position, which affects its reactivity and biological activity .

Carvotanacetone: This compound is another monoterpene ketone with a different substitution pattern, leading to distinct chemical and biological properties .

3β-Hydroxycarvone:

The unique structural features of this compound, particularly the hydroxyl group at the sixth position, contribute to its distinct chemical behavior and wide range of applications.

Properties

CAS No.

51200-86-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3

InChI Key

XPEAPCMHDFIXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1=O)C(=C)C)O

physical_description

Solid/cool mint-like aroma

solubility

Slightly soluble
Soluble (in ethanol)

Origin of Product

United States

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